2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene
Description
2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene is a halogenated thiophene derivative characterized by a chloromethyl (–CH2Cl) group at the 2-position and a pentafluoroethyl (–CF2CF3) substituent at the 5-position of the thiophene ring. This compound belongs to a class of functionalized thiophenes widely used in medicinal chemistry, materials science, and catalysis due to their electron-deficient aromatic systems and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
2-(chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5S/c8-3-4-1-2-5(14-4)6(9,10)7(11,12)13/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAPYVJEBVFASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C(F)(F)F)(F)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves two stages:
- Synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)Thiophene :
- Cross-coupling of 5-bromothiophene with pentafluoroethyl copper(I) reagents (e.g., CF2CF3Cu) under palladium catalysis (Pd(PPh3)4, 80°C, DMF) yields the intermediate.
- Alternative routes utilize halogen exchange reactions, such as treating 5-chlorothiophene with potassium pentafluoroethyltrifluoroborate (K[CF2CF3BF3]) in the presence of CuI.
- Chloromethylation :
- Electrophilic chloromethylation is achieved using bis(chloromethyl) ether (ClCH2OCH2Cl) and a Lewis acid catalyst (e.g., ZnCl2 or AlCl3) in dichloromethane at 0–25°C. The reaction proceeds via Friedel-Crafts alkylation, favoring the 2-position due to the electron-withdrawing pentafluoroethyl group at position 5.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Stage 1) | 45–60% | |
| Yield (Stage 2) | 70–85% | |
| Purity (Final Product) | >95% (HPLC) |
Advantages : High regioselectivity for the 2-position; scalable for industrial production.
Limitations : Requires handling of toxic bis(chloromethyl) ether.
Cross-Coupling of 5-Bromo-2-Chloromethylthiophene with Pentafluoroethyl Reagents
Reaction Mechanism and Conditions
Synthesis of 5-Bromo-2-Chloromethylthiophene :
Pentafluoroethylation via Kumada Coupling :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Bromination) | 88% | |
| Yield (Coupling) | 50–65% | |
| Reaction Time | 12–24 h |
Advantages : Modular approach; compatible with diverse organometallic reagents.
Limitations : CF2CF3MgBr is air-sensitive and requires low temperatures.
Direct Fluorination of 2-(Chloromethyl)-5-Vinylthiophene
Reaction Mechanism and Conditions
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Wittig Reaction) | 75% | |
| Yield (Fluorination) | 40–55% | |
| Purity (Final Product) | 90% (GC-MS) |
Advantages : Avoids organometallic reagents.
Limitations : Low fluorination efficiency; SF4 is highly toxic.
Nucleophilic Substitution on Activated Thiophene Derivatives
Reaction Mechanism and Conditions
Activation of Thiophene :
Nucleophilic Displacement :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Nitration) | 82% | |
| Yield (Substitution) | 60% | |
| Reaction Time | 48 h |
Advantages : Utilizes stable reagents.
Limitations : Multi-step process with moderate overall yield.
Comparative Analysis of Methods
| Method | Overall Yield | Cost | Scalability | Safety Concerns |
|---|---|---|---|---|
| 1 | 55–70% | $$ | High | Bis(chloromethyl) ether |
| 2 | 40–55% | $$$ | Moderate | Air-sensitive reagents |
| 3 | 30–45% | $$ | Low | SF4 toxicity |
| 4 | 45–55% | $ | Moderate | Oxidative conditions |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or hydroxyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl or ethyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Thiophene Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): The pentafluoroethyl group (–CF2CF3) in the target compound is a stronger EWG than chlorine or bromine, enhancing electrophilic substitution reactivity. This contrasts with 2-(chloromethyl)-5-methylthiophene, where the methyl group (–CH3) acts as an electron donor .
- Synthetic Yields : Bromomethyl derivatives (e.g., 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene) achieve high yields (76%) in Suzuki-Miyaura couplings due to favorable solubility of boronic acids in 1,4-dioxane/water mixtures . The chloromethyl analog may exhibit lower yields due to reduced leaving-group ability compared to bromine.
- Pharmacological Potential: Fluorinated derivatives (e.g., 2-(4-fluorophenyl)-5-iodo analogs) are prioritized in drug discovery for metabolic stability and bioavailability , suggesting the pentafluoroethyl group could confer similar advantages.
Structural and Crystallographic Insights
Evidence from related compounds highlights the absence of intramolecular non-covalent interactions in disubstituted thiophenes. This suggests that the pentafluoroethyl group’s bulkiness may further hinder such interactions.
Fluorination Impact on Physical Properties
The pentafluoroethyl group increases hydrophobicity and thermal stability compared to non-fluorinated analogs. For instance:
- Density : Fluorinated thiophenes (e.g., 2-(4-fluorophenyl)-5-iodo derivatives) exhibit higher densities (~1.5 g/cm³) due to fluorine’s atomic mass .
- Thermal Stability : Decomposition temperatures for chloromethyl-thiophenes range from 85–87°C , while fluorinated analogs likely exceed this due to strong C–F bonds.
Biological Activity
2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene is a fluorinated thiophene derivative that has garnered attention in various fields of research due to its unique chemical structure and potential bioactivity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves chloromethylation of 5-(1,1,2,2,2-pentafluoroethyl)thiophene using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. This reaction is crucial for introducing the chloromethyl group that contributes to the compound's reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The fluorinated structure enhances lipophilicity, allowing for better membrane penetration. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to various biological effects such as:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit oncostatic activity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), similar to other alkylating agents .
- Anti-inflammatory Properties: Investigations into its anti-inflammatory potential are ongoing, with some evidence indicating interactions with pathways involved in inflammation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study evaluating various alkylating agents for their anticancer properties, this compound was tested against A549 and MCF7 cell lines. Results indicated a dose-dependent inhibition of cell proliferation. The mechanism was hypothesized to involve DNA alkylation leading to apoptosis in cancer cells.
Case Study 2: Inflammatory Response
Another investigation assessed the compound's effect on inflammatory markers in vitro. The results suggested that treatment with this thiophene derivative reduced the expression of pro-inflammatory cytokines in cultured macrophages. This finding supports the potential use of this compound as an anti-inflammatory agent.
Q & A
Q. What are optimal synthetic routes for 2-(chloromethyl)-5-(pentafluoroethyl)thiophene, and how can reaction conditions be systematically optimized?
The synthesis of thiophene derivatives typically involves nucleophilic substitution or cross-coupling reactions. Key factors include:
- Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance solubility and reaction efficiency, as observed in analogous thiophene syntheses .
- Temperature control : Maintaining 40–60°C minimizes side reactions while ensuring sufficient activation energy for substitution .
- Catalyst choice : Palladium-based catalysts (e.g., Pd-PEPPSI-SIPr) improve regioselectivity in halogenated thiophene systems .
- Yield optimization : Reaction time and stoichiometric ratios (e.g., 1:1.5 for alkyl halide to thiophene precursor) should be calibrated via iterative HPLC or GC-MS analysis .
Q. Which spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?
- NMR spectroscopy : H and C NMR can resolve substituent positions. For example, the chloromethyl group’s protons appear as a triplet (~δ 4.5 ppm) due to coupling with adjacent carbons, while pentafluoroethyl carbons show distinct F-C coupling .
- X-ray crystallography : Critical for confirming stereochemistry and bond angles, particularly if crystallized from THF/hexane mixtures .
- Mass spectrometry : High-resolution MS (e.g., DART-ESI+) verifies molecular weight (expected ~276.4 g/mol) and detects halogen isotopic patterns .
Advanced Research Questions
Q. How do electronic effects of the chloromethyl and pentafluoroethyl groups influence regioselectivity in electrophilic substitution reactions?
The chloromethyl group acts as an electron-withdrawing substituent via inductive effects, directing electrophiles to the less hindered C3 position. Conversely, the pentafluoroethyl group’s strong -I effect further deactivates the ring, requiring harsher conditions (e.g., Friedel-Crafts acylation with AlCl₃ at 80°C). Computational studies (DFT) can predict charge distribution, while experimental validation involves competitive reactions with nitrobenzene or bromine .
Q. What strategies mitigate contradictory data in reaction yield or purity across different synthetic protocols?
- Controlled variable analysis : Systematically vary solvents (e.g., DMF vs. THF), catalysts, and temperatures to isolate critical factors.
- Byproduct identification : Use LC-MS/MS to detect side products (e.g., sulfoxide formation in oxidation reactions) .
- Reproducibility checks : Compare results under inert (N₂) vs. ambient conditions, as oxygen or moisture may degrade sensitive intermediates .
Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., Suzuki-Miyaura couplings)?
- Docking studies : Simulate ligand-catalyst interactions using software like Gaussian or ORCA. The chloromethyl group’s steric bulk may hinder transmetalation, requiring bulky phosphine ligands .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The sulfur atom in the thiophene ring often acts as a nucleophilic center .
Q. What methodologies assess the compound’s potential in organic electronics (e.g., as a semiconductor)?
- Cyclic voltammetry : Measure HOMO/LUMO levels to evaluate charge transport properties. Pentafluoroethyl groups typically lower LUMO energy, enhancing electron affinity .
- Thin-film characterization : Use AFM or XRD to analyze crystallinity when deposited on ITO substrates .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial assays)?
Q. What analytical approaches resolve conflicting crystallographic data for structurally similar derivatives?
- Rietveld refinement : Apply to powder XRD data to distinguish polymorphism or disorder .
- Multivariate analysis : Compare unit cell parameters (e.g., α, β, γ angles) with homologous compounds in the Cambridge Structural Database .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
